N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide group attached to a diphenyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of desyl esters (esters of benzoin and aromatic acids) to form the oxazole ring. This is followed by the acylation of the oxazole with 4-methylbenzoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of phase-transfer catalysis for the cyclization step and solvent-free conditions for the acylation step to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N-phenylamine
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(2-pyrimidinylthio)acetamide
- 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H18N2O2/c1-16-12-14-19(15-13-16)22(26)25-23-24-20(17-8-4-2-5-9-17)21(27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25,26) |
InChI Key |
FUCBKPZEQIYMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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